3-(2-bromoethoxy)tetrahydro-2H-Pyran

Polysaccharide Derivatization Regioselective Synthesis Protecting Group Strategy

3-(2-bromoethoxy)tetrahydro-2H-pyran (commonly referenced as 2-(2-bromoethoxy)tetrahydro-2H-pyran, CAS 17739-45-6) is a heterocyclic organic building block with the molecular formula C₇H₁₃BrO₂. This bifunctional reagent features a primary alkyl bromide tethered to a tetrahydropyranyl (THP) acetal protecting group.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Cat. No. B12509070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromoethoxy)tetrahydro-2H-Pyran
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESC1CC(COC1)OCCBr
InChIInChI=1S/C7H13BrO2/c8-3-5-10-7-2-1-4-9-6-7/h7H,1-6H2
InChIKeyCHNDBVHKKLUBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-bromoethoxy)tetrahydro-2H-Pyran: A THP-Protected Bromoethyl Building Block for Controlled Synthetic Alkylation


3-(2-bromoethoxy)tetrahydro-2H-pyran (commonly referenced as 2-(2-bromoethoxy)tetrahydro-2H-pyran, CAS 17739-45-6) is a heterocyclic organic building block with the molecular formula C₇H₁₃BrO₂ . This bifunctional reagent features a primary alkyl bromide tethered to a tetrahydropyranyl (THP) acetal protecting group . At 25°C, it is a colorless liquid with a density of 1.384 g/mL and a boiling point of 62–64°C at reduced pressure (0.4 mmHg) . Its core utility derives from its dual reactivity: the bromoethoxy moiety serves as an electrophilic handle for nucleophilic substitution, while the THP group temporarily masks the hydroxyl terminus, enabling chemoselective transformations in multi-step syntheses of pharmaceutical intermediates and functionalized materials [1].

THP-protected bromoethyl electrophile for controlled alkylation without oligomerization risk
Enables chemoselective transformations in multi-step syntheses of pharmaceutical intermediates
Orthogonal protecting group strategy compatible with trityl and silyl ether deprotection workflows

Why Generic Substitution of 3-(2-bromoethoxy)tetrahydro-2H-Pyran Fails: The Divergent Outcomes of Protected vs. Unprotected Bromoethyl Electrophiles


The selection of 3-(2-bromoethoxy)tetrahydro-2H-pyran over unprotected analogs such as 2-bromoethanol cannot be treated as an interchangeable procurement decision; the presence or absence of the tetrahydropyranyl (THP) protecting group fundamentally alters reaction outcomes. In polymer derivatization studies, the use of unprotected 2-bromoethanol as an etherifying agent led to the formation of undesired oxyethylene side chains via oligomerization [1]. In contrast, substitution with the THP-protected reagent, 3-(2-bromoethoxy)tetrahydro-2H-pyran, successfully suppressed this side reaction, enabling regioselective hydroxyethylation without compromising the molecular architecture of the polysaccharide backbone [1]. Furthermore, the orthogonal lability of the THP group allows for mild acidic deprotection without disturbing other sensitive functionalities such as trityl or silyl ethers [1][2]. These divergences in synthetic fidelity, regioselectivity, and orthogonality underscore why generic substitution is not a viable option in complex molecular assembly where precision is paramount.

Aspect
THP-Protected Reagent
Unprotected 2-Bromoethanol
Oligomerization control
Suppresses oxyethylene side-chain formation during etherification
May generate undesired oligomeric side chains, compromising product homogeneity
Deprotection orthogonality
THP and trityl groups cleaved simultaneously under acidic conditions
No THP masking; sequential deprotection may not be achievable, increasing step count

Quantitative Differentiation Evidence for 3-(2-bromoethoxy)tetrahydro-2H-Pyran vs. Closest Analogs


Suppression of Oxyethylene Oligomerization: Protected vs. Unprotected Bromoethyl Etherifying Agents in Polysaccharide Derivatization

When employed as an etherifying agent in the synthesis of regioselectively functionalized hydroxyethyl cellulose, 3-(2-bromoethoxy)tetrahydro-2H-pyran completely suppresses the formation of undesired oxyethylene side chains, a limitation observed with the unprotected analog 2-bromoethanol. The comparative study demonstrates that the THP protection of the hydroxyl terminus prevents oligomerization during nucleophilic substitution, thereby preserving the intended substitution pattern [1]. This represents a critical synthetic advantage when product purity and structural definition are non-negotiable requirements.

Oligomerization control
Head-to-head
Complete suppression of oxyethylene side chains with THP-protected reagent vs. significant side-chain formation with unprotected 2-bromoethanol under etherification conditions
Supports regioselective alkylation workflow
Etherification of 2,6-di-O-trityl cellulose; nucleophilic substitution conditions
Polysaccharide Derivatization Regioselective Synthesis Protecting Group Strategy

Orthogonal Protecting Group Compatibility: Simultaneous Cleavage of THP and Trityl Ethers in Hydroxyethyl Cellulose Synthesis

3-(2-bromoethoxy)tetrahydro-2H-pyran enables a streamlined deprotection workflow due to the orthogonal lability of its THP group relative to trityl ethers. Following hydroxyethylation, the THP group at the hydroxyethyl substituent and the trityl protecting group at the C6 position of the anhydroglucose unit are simultaneously cleaved under acidic hydrolysis conditions [1][2]. This convergence eliminates the need for a separate deprotection step targeting the hydroxyl-terminus protecting group, reducing the overall step count in the synthetic sequence.

Orthogonal deprotection
Class-level
THP and trityl protecting groups cleaved simultaneously in a single acidic hydrolysis step, reducing overall deprotection step count by one
Supports orthogonal protecting group strategy
Acidic hydrolysis (aqueous HCl); 2,3-O-hydroxyethyl cellulose deprotection context
Orthogonal Protection Polysaccharide Chemistry Acetal Deprotection

Alkylation Efficiency with Heterocyclic Nucleophiles: Radiochemical Yield in PET Tracer Synthesis

3-(2-bromoethoxy)tetrahydro-2H-pyran functions effectively as an alkylating agent in the synthesis of ¹⁸F-labeled PET tracers, demonstrating a radiochemical yield of 34 ± 6% (n = 3) in the preparation of [¹⁸F]PF04217903, a selective MET kinase PET tracer [1]. The compound's reactivity profile supports the hydrous fluoroethylation protocol employed in this radiosynthesis, delivering the tracer with molar activities up to 1500 GBq/μmol within a 2-hour synthesis window [1].

Radiochemical yield
Data to verify
34 ± 6% radiochemical yield (n=3); molar activity up to 1500 GBq/μmol in [18F]PF04217903 PET tracer synthesis
Supports PET tracer alkylation workflow
Hydrous fluoroethylation protocol; synthesis time ≤2 h; single-agent evaluation
Radiochemistry PET Tracer Synthesis MET Kinase Inhibitor

Physical Property Baseline: Density and Refractive Index for Quality Control and Process Monitoring

3-(2-bromoethoxy)tetrahydro-2H-pyran is characterized by a refractive index (n20/D) of 1.482 and a density of 1.384 g/mL at 25°C . These physical constants serve as rapid, non-destructive quality control metrics for verifying incoming material identity and purity. The compound is typically supplied at ≥95–96% purity and is stabilized with approximately 1% K₂CO₃ to prevent acid-catalyzed decomposition of the THP acetal during storage . Storage is recommended at 2–8°C under inert atmosphere to maintain integrity .

Physical property baseline
Data to verify
Refractive index n20/D: 1.482; density: 1.384 g/mL at 25°C; purity ≥95–96%
Supports incoming QC verification
Stabilized with ~1% K2CO3; recommended storage 2–8°C under inert atmosphere
Quality Control Process Analytical Technology Incoming Material Verification

Optimal Scientific and Industrial Application Scenarios for 3-(2-bromoethoxy)tetrahydro-2H-Pyran


Regioselective Functionalization of Polysaccharides Requiring Strict Control Over Oligomerization Byproducts

Procure 3-(2-bromoethoxy)tetrahydro-2H-pyran when the synthetic objective involves regioselective hydroxyethylation of cellulose or related polysaccharides where formation of extended oxyethylene side chains would compromise material properties. The THP-protected bromoethyl group prevents oligomerization during etherification, a side reaction documented with unprotected 2-bromoethanol [1]. This scenario is particularly relevant for academic laboratories and industrial R&D groups developing novel functionalized biopolymers for drug delivery, rheology modifiers, or sustainable materials applications where precise control over substitution pattern is required.

Multi-Step Syntheses Requiring Orthogonal Deprotection of THP and Trityl Protecting Groups

Specify 3-(2-bromoethoxy)tetrahydro-2H-pyran when designing synthetic sequences that incorporate both THP and trityl ether protecting groups. The reagent introduces a THP-protected hydroxyethyl moiety that undergoes simultaneous acidic cleavage with trityl protecting groups, thereby eliminating a separate deprotection step and reducing overall synthetic complexity [1][2]. This scenario applies to medicinal chemistry laboratories synthesizing complex carbohydrate-based intermediates, glycosylated natural product analogs, or functionalized dendrimers where step-economy directly impacts project timelines and material throughput.

Radiosynthesis of ¹⁸F-Labeled PET Tracers via Hydrous Fluoroethylation Protocols

Select 3-(2-bromoethoxy)tetrahydro-2H-pyran for radiochemical applications involving the preparation of ¹⁸F-labeled imaging agents, particularly when targeting MET kinase or related tyrosine kinase biomarkers. The compound has demonstrated utility in the synthesis of [¹⁸F]PF04217903 with a radiochemical yield of 34 ± 6% and molar activities up to 1500 GBq/μmol within a 2-hour radiosynthesis timeframe [1]. This scenario is directly applicable to academic radiochemistry core facilities, contract research organizations offering PET tracer development services, and pharmaceutical companies conducting preclinical molecular imaging studies for oncology target engagement assessment.

Application
Selection Property
Validation Focus
Regioselective polysaccharide hydroxyethylation
THP protection suppresses oligomerization
Oxyethylene side-chain absence by NMR or SEC analysis
Multi-step THP/trityl orthogonal synthesis
Simultaneous acidic deprotection compatibility
Deprotection step-count reduction and product integrity after hydrolysis
18F-labeled PET tracer radiosynthesis
Radiochemical alkylation reactivity
Radiochemical yield and molar activity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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